molecular formula C10H14N2O B1294502 1-(4-Hydroxyphenyl)piperazine CAS No. 56621-48-8

1-(4-Hydroxyphenyl)piperazine

Cat. No. B1294502
CAS RN: 56621-48-8
M. Wt: 178.23 g/mol
InChI Key: GPEOAEVZTOQXLG-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds, including 1-(4-Hydroxyphenyl)piperazine, are of significant interest in medicinal chemistry due to their diverse pharmacological properties and are often used as building blocks for the synthesis of pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 1-substituted piperazines can involve the Mannich reaction, which uses phenol derivatives, formaldehyde, and piperazine . Another method includes the reaction of ferulic acid with piperazine, followed by deacetylation to obtain the target compound . Additionally, piperazine derivatives can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring and various substituents that influence the compound's affinity and selectivity for different receptors. For example, the introduction of a hydroxyphenyl group can significantly affect the binding properties of the molecule . The structure of these compounds is often confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a hydroxy group can facilitate reactions typical of phenols, while the piperazine nitrogen atoms can participate in reactions such as alkylation or acylation . The reactivity of these compounds makes them versatile intermediates in the synthesis of pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Hydroxyphenyl)piperazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form salts and hydrates, which are important for their biological activity and formulation as pharmaceuticals . For instance, the hydrochloride salt of a piperazine derivative can have a yield of over 56.9%, indicating good crystallinity and stability .

Scientific Research Applications

Opioid Receptor Antagonism

  • Research Insight: 1-Substituted 4-(3-hydroxyphenyl)piperazines, closely related to 1-(4-Hydroxyphenyl)piperazine, are discovered as pure opioid receptor antagonists. Notable compounds in this series, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, exhibit potent antagonist properties in opioid receptors (Carroll et al., 2010).

Anti-Bone Cancer Activity

  • Research Insight: A heterocyclic compound synthesized from 1-(4-Hydroxyphenyl)piperazine demonstrated significant in vitro anticancer activities against human bone cancer cell lines, highlighting its potential in anti-bone cancer applications (Lv et al., 2019).

Dopamine Transporter Interaction

  • Research Insight: Derivatives of 1-(4-Hydroxyphenyl)piperazine have been investigated for their interaction with the dopamine transporter, which is relevant for the treatment of cocaine abuse. These studies have shed light on the potential therapeutic applications of these derivatives in drug addiction management (Hsin et al., 2002).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin, eyes, and respiratory system should be minimized . In case of contact, it is recommended to wash with plenty of soap and water . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOAEVZTOQXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205197
Record name p-(1-Piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)piperazine

CAS RN

56621-48-8
Record name 1-(4-Hydroxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Piperazinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(1-Piperazinyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-piperazinyl)phenol
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Record name 4-(1-Piperazinyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
M Mghandef, H Boughzala - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
The asymmetric unit of the title inorganic–organic hybrid compound, (C10H16N2O)[CoCl4]·H2O, consists of a tetrahedral [CoCl4]2− anion, together with a [C10H18N2O]2+ cation and a …
Number of citations: 6 scripts.iucr.org
RF Staack, DS Theobald, LD Paul, D Springer… - Xenobiotica, 2004 - Taylor & Francis
1. The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), a novel designer drug, was studied in male Wistar rats. 2. MeOPP was mainly O-demethylated to 1-(4-…
Number of citations: 41 www.tandfonline.com
RF Staack, HH Maurer - Journal of Chromatography B, 2003 - Elsevier
Studies are described on the toxicological analysis of the piperazine-derived designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat urine using gas chromatography–mass …
Number of citations: 49 www.sciencedirect.com
M Loubidi, A Benharref, L El Ammari… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C25H34N2O5, was synthesized from 9α-hydroxyparthenolide (9α-hydroxy-4,8-dimethyl-12-methylen-3, 14-dioxa-tricyclo[9.3.0.02,4]tetradec-7-en-13-one), which in …
Number of citations: 7 scripts.iucr.org
R Kant, T Kaur, Z Hilal, N Aggarwal… - Journal of physics …, 2020 - iopscience.iop.org
Piperazine based compounds are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds. Substitution in nitrogen atom of …
Number of citations: 5 iopscience.iop.org
KC Fein, NG Lamson, KA Whitehead - Pharmaceutical Research, 2017 - Springer
Purpose A major obstacle preventing oral administration of macromolecular therapeutics is poor absorption across the intestinal epithelium into the bloodstream. One strategy to …
Number of citations: 23 link.springer.com
B Cherfaoui, T Guo, HP Sun, WL Cheng, F Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
We previously reported 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide (1) as a novel heat shock protein 90 inhibitor with moderate activity…
Number of citations: 8 www.sciencedirect.com
CH Lee, HW Kim, HS Lee - Pest Management Science …, 2009 - Wiley Online Library
BACKGROUND: Piperazine derivatives possess pharmacological properties, yet the acaricidal activity of these compounds has not been investigated. This study was conducted to …
Number of citations: 19 onlinelibrary.wiley.com
G Stefancich, M Artico, G Ortar, R Silvestri… - Archiv der …, 1992 - Wiley Online Library
The synthesis and antifungal activities of the cis‐ and trans‐1‐acetyl‐4‐{4‐[[2‐(1,1′‐biphenyl‐4‐yl)‐2‐(1H‐imidazol‐1‐ylmethyl)‐1,3‐dioxolan‐4‐yl]‐methoxy]phenyl}piperazines 3 …
Number of citations: 8 onlinelibrary.wiley.com
S Janowska, S Andrzejczuk, P Gawryś, M Wujec - Molecules, 2023 - mdpi.com
A series of novel Mannich bases were designed, synthesized, and screened for their antimicrobial activity. The target compounds were synthesized from 4-(3-chlorophenyl)-5-(3-…
Number of citations: 8 www.mdpi.com

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